molecular formula C13H13N3O2S B5727429 (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5727429
M. Wt: 275.33 g/mol
InChI Key: PURMJJSKDLDMQC-BQYQJAHWSA-N
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Description

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group attached to the thiadiazole ring and a phenyl group attached to a propenamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research.

Properties

IUPAC Name

(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-9-12-15-16-13(19-12)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURMJJSKDLDMQC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the thiadiazole derivative with methoxymethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Propenamide Moiety: The final step involves the reaction of the methoxymethyl-substituted thiadiazole with cinnamoyl chloride in the presence of a base to form the propenamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxymethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE: Unique due to the presence of both methoxymethyl and propenamide groups.

    (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-BUTENAMIDE: Similar structure but with a butenamide moiety.

    (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPANAMIDE: Similar structure but with a propanamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

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